4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide
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Overview
Description
4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide is an organic compound with the molecular formula C20H14ClNO2 It is characterized by the presence of an acetyl group, a benzoyl group, and a chlorophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide (OH-), amines (NH2-), alkoxides (RO-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Hydroxy derivatives, amino derivatives, alkoxy derivatives
Scientific Research Applications
4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical products. Its unique structure makes it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-4-chlorophenyl)benzamide: Lacks the acetyl group present in 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide.
4-acetyl-N-(4-chlorophenyl)benzamide: Similar structure but lacks the benzoyl group.
4-acetyl-N-(2-benzoylphenyl)benzamide: Similar structure but lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both acetyl and benzoyl groups along with a chlorophenyl moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3/c1-14(25)15-7-9-17(10-8-15)22(27)24-20-12-11-18(23)13-19(20)21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSSSNINKLKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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